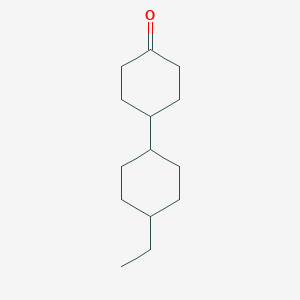

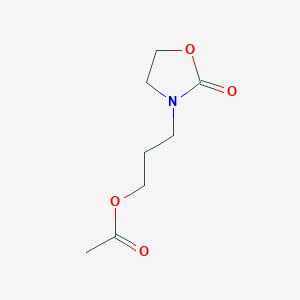

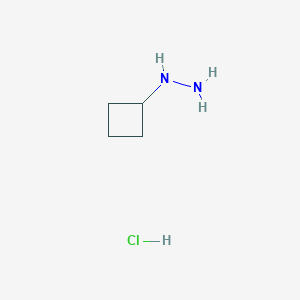

![molecular formula C19H21NO4 B125220 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 158066-11-6](/img/structure/B125220.png)

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The IUPAC name for this compound is (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .

Synthesis Analysis

The compound can be synthesized by reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .Chemical Reactions Analysis

The conversion rate of reaction SM1 reached 99.99%. The reaction solution is filtered and concentrated, and the pure (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .Physical And Chemical Properties Analysis

The compound is a solid . The molecular formula is C20H30O6N2 . The molecular weight is 265.30 g/mol .科学的研究の応用

Crystal Structure Analysis

The compound, as part of the broader family of tert-butoxycarbonyl (Boc) protected amino acids, has been examined for its role in determining peptide conformation. Studies on similar compounds have highlighted their structural attributes, such as the conformation of the tert-butoxycarbonyl group and the positioning of phenyl rings which are crucial for understanding molecular interactions and stability (E. Jankowska et al., 2002).

Polymorphism in Crystal Structures

Research into polymorphic forms of closely related compounds in the space group P2(1)/n has provided insights into the molecular conformation of amino acids and peptides, laying the groundwork for developing advanced materials and drugs (Hadgu Girmay Gebreslasie et al., 2011).

Synthetic Methodologies

The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl moieties has been explored, showcasing methods for preparing complex molecules with potential applications in drug development and biochemical research (A. Temperini et al., 2020).

Quantitative Analysis Techniques

The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating the precision in measuring this protective group which is vital for peptide synthesis and modification studies (S. Ehrlich-Rogozinski, 1974).

Chiral Induction and Molecular Dynamics

Research into the induced axial chirality of the biphenyl core in certain amino acids, facilitated by the tert-butyloxycarbonyl group, contributes to our understanding of molecular chirality and its implications for pharmaceutical sciences (J. Mazaleyrat et al., 2005).

特性

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWJDQQVFVOSHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589217 |

Source

|

| Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | |

CAS RN |

158066-11-6 |

Source

|

| Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。